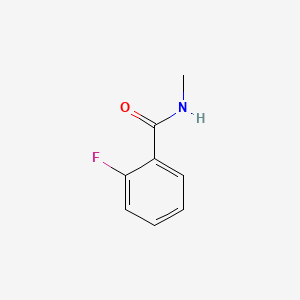

2-fluoro-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGFMACWWJYORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-fluoro-N-methylbenzamide (CAS: 52833-63-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-N-methylbenzamide, a key fluorinated aromatic amide. The document delves into its chemical and physical properties, detailed spectroscopic analysis, and established synthesis protocols. Emphasis is placed on its critical role as a precursor in the synthesis of high-value pharmaceutical compounds, notably the anti-androgen drug Enzalutamide. The strategic importance of the fluorine substituent in modulating molecular properties for drug design is also discussed, offering insights for its application in medicinal chemistry and drug development programs.

Introduction: The Significance of Fluorinated Benzamides in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery for enhancing a compound's pharmacological profile. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

This compound (CAS Number: 52833-63-3) is a prime example of a fluorinated building block with considerable importance in the pharmaceutical industry. Its structure, featuring a benzamide core with a fluorine atom ortho to the carbonyl group and an N-methyl substituent, makes it a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). A notable application is its use in the synthesis of Enzalutamide, a potent androgen receptor inhibitor for the treatment of castration-resistant prostate cancer.[2] This guide will provide an in-depth analysis of the properties and synthesis of this compound, offering a technical resource for researchers and developers in the field.

Physicochemical and Spectroscopic Properties

This compound is typically a white solid at room temperature.[3] A comprehensive understanding of its physicochemical and spectroscopic properties is essential for its effective use in synthesis and for quality control.

Core Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 52833-63-3 | [4] |

| Molecular Formula | C₈H₈FNO | [4] |

| Molecular Weight | 153.15 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Physical State | White solid | [3] |

| Melting Point | Data for the closely related 4-bromo-2-fluoro-N-methylbenzamide is 125.0 to 129.0 °C. An experimentally determined melting point for this compound is not readily available in the surveyed literature. | |

| XLogP3 | 1.5 | [4] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The spectrum of this compound in CDCl₃ exhibits characteristic signals for the aromatic protons, the N-methyl protons, and the amide proton.[3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 3.04 | d | 4.8 |

| NH | 6.75 | br s | - |

| Ar-H | 7.11 | dd | 8.3, 8.3 |

| Ar-H | 7.2-7.3 | m | - |

| Ar-H | 7.4-7.5 | m | - |

| Ar-H | 8.11 | ddd | - |

Note: The multiplet and ddd assignments for the aromatic protons indicate complex coupling patterns due to the fluorine substituent and the relative positions of the protons.

Predicted ¹³C NMR Chemical Shifts:

-

CH₃: ~27 ppm

-

Aromatic CH: 115-135 ppm

-

Aromatic C-F: ~160 ppm (with a large ¹JCF coupling)

-

Aromatic C-C=O: ~120-130 ppm

-

C=O: ~165 ppm

Mass spectrometry data confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 153. The NIST Mass Spectrometry Data Center reports characteristic peaks at m/z 123 and 152 under GC-MS conditions.[4]

The IR spectrum of this compound will show characteristic absorption bands for the N-H and C=O functional groups of the amide, as well as C-F and aromatic C-H stretching vibrations. Expected characteristic peaks include:

-

N-H stretch: ~3300 cm⁻¹

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

C=O stretch (Amide I): ~1650 cm⁻¹

-

N-H bend (Amide II): ~1550 cm⁻¹

-

C-F stretch: ~1250 cm⁻¹

Synthesis of this compound

The synthesis of this compound is typically achieved through standard amide bond formation reactions. The two primary approaches involve the acylation of methylamine with a 2-fluorobenzoyl derivative or the direct amide coupling of 2-fluorobenzoic acid with methylamine.

Pathway 1: Acylation of Methylamine with 2-Fluorobenzoyl Chloride

This is a robust and efficient method for forming the amide bond. The reaction involves the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.

Diagram of Acylation Pathway:

Sources

- 1. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 2. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-fluoro-N-methylbenzamide: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-N-methylbenzamide (CAS No. 52833-63-3), a key chemical intermediate in organic synthesis and pharmaceutical development. The document details the compound's fundamental physical and chemical properties, explores its synthetic pathways with mechanistic insights, presents a validated protocol for its analytical characterization, and discusses essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to support advanced research and application.

Introduction and Molecular Overview

This compound is a fluorinated aromatic amide that serves as a versatile building block in medicinal chemistry. The incorporation of a fluorine atom onto the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] This makes fluorinated intermediates like this compound valuable precursors for creating novel therapeutic agents. Its structure consists of a benzamide core with a fluorine atom at the ortho position of the phenyl ring and a methyl group attached to the amide nitrogen.

Key Identifiers:

-

Molecular Weight: 153.15 g/mol [2]

Physicochemical Properties

The physical characteristics of this compound are dictated by its molecular structure, including the polar amide group, the aromatic ring, and the electronegative fluorine atom. These features influence its solid-state properties, solubility, and chromatographic behavior.

| Property | Value | Source |

| Molecular Weight | 153.15 g/mol | PubChem[2] |

| Appearance | White to off-white solid/powder | Inferred from similar compounds[4] |

| XLogP3 | 1.5 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Polar Surface Area | 29.1 Ų | PubChem[2] |

Note: Experimental data such as melting and boiling points are not consistently reported in public databases. Researchers should perform experimental determination for specific lots.

Chemical Profile: Synthesis and Reactivity

The synthesis of this compound is most commonly achieved via amide bond formation between a 2-fluorobenzoic acid derivative and methylamine. The choice of starting materials and coupling agents is critical for achieving high yield and purity.

Synthetic Pathway: Amide Coupling

A robust and widely used method involves the reaction of 2-fluorobenzoic acid with methylamine in the presence of a peptide coupling agent. This approach avoids the need to handle more reactive and hazardous acyl chlorides.

Reaction Scheme:

Caption: General synthesis via amide coupling.

Causality in Experimental Design:

-

Starting Material: 2-fluorobenzoic acid is the preferred starting material due to its commercial availability and stability compared to the corresponding acyl chloride.

-

Coupling Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid.[5][6] This in-situ activation forms a highly reactive intermediate that is readily attacked by the nucleophilic methylamine, minimizing side reactions and operating under mild conditions.

-

Base and Solvent: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is added to neutralize the acidic byproducts formed during the reaction.[5] A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen for its ability to dissolve all reactants and facilitate the reaction.[5][6]

Reactivity Profile

The reactivity of this compound is centered around the amide linkage and the fluorinated aromatic ring. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The aromatic ring can undergo further electrophilic substitution, with the fluorine and amide groups directing the position of incoming substituents.

Analytical Characterization: A Validated Workflow

Accurate characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic techniques provides a comprehensive and self-validating analytical system.

Standard Analytical Workflow

The following diagram illustrates a logical workflow for the structural elucidation and purity assessment of the target compound.

Caption: A validated workflow for compound characterization.

Detailed Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.

Objective: To confirm the chemical structure of this compound by analyzing ¹H and ¹³C NMR spectra.

Materials & Equipment:

-

NMR Spectrometer (300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

This compound sample (5-10 mg)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Signals:

-

~7.2-8.0 ppm: A complex multiplet pattern corresponding to the 4 protons on the aromatic ring.

-

~6.5 ppm (variable): A broad singlet for the N-H proton. Its chemical shift and appearance can vary with concentration and solvent.

-

~2.9 ppm: A doublet for the 3 protons of the N-methyl group, coupled to the N-H proton.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals:

-

~165 ppm: Carbonyl carbon (C=O).

-

~160 ppm (doublet): Fluorine-bearing aromatic carbon (C-F), showing a large one-bond C-F coupling constant.

-

~115-135 ppm: Remaining aromatic carbons.

-

~26 ppm: N-methyl carbon (CH₃).

-

-

-

Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and compare the chemical shifts and coupling patterns with the expected structure.[7][8]

Trustworthiness through Self-Validation: The combination of a correct molecular weight from MS, the presence of key functional groups in the IR spectrum, and the precise chemical shifts and coupling patterns in the NMR spectra provides a highly reliable and cross-validated confirmation of the compound's identity and purity.[2][7]

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Safety protocols should be based on data from structurally related compounds. The analogous compound 4-amino-2-fluoro-N-methylbenzamide is classified as harmful if swallowed, a potential skin sensitizer, and a cause of serious eye irritation.[9][10][11]

Handling:

-

Use in a well-ventilated area or a chemical fume hood.[12][13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Avoid inhalation of dust and direct contact with skin and eyes.[12]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

-

Recommended storage temperature is often between 2-8°C for long-term stability.[14]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a chemical intermediate with significant value in synthetic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for more complex molecular architectures. This guide provides a foundational understanding of its properties, a logical framework for its synthesis, and a validated protocol for its characterization, empowering researchers to utilize this compound effectively and safely in their development programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-fluoro-N-(2-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

EPA NEPIC. (1977). Toxic Substances Control Act (TSCA) : PL 94-469 : Candidate List of Chemical Substances Volume III. Retrieved from [Link]

-

Bornevia. (n.d.). The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 52833-63-3 | Product Name : this compound. Retrieved from [Link]

-

ResearchGate. (2014). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

- Google Patents. (n.d.). US20170190670A1 - Improved process for the preparation of enzalutamide.

-

SpectraBase. (n.d.). Benzamide, 2-fluoro-N-(2-phenylethyl)-N-dodecyl-. Retrieved from [Link]

- Google Patents. (n.d.). WO2006135479A2 - Anti-scarring agents, therapeutic compositions, and use thereof.

-

LookChem. (n.d.). Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4. Retrieved from [Link]

- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

MDPI. (2021). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.770-35-4,1-Phenoxy-2-propanol Suppliers,MSDS download. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-N-methyl-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 2-fluoro-N-(2-butyl)-N-undecyl-. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 7. This compound, 97%(52833-63-3) 1H NMR spectrum [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. biosynth.com [biosynth.com]

- 13. fishersci.com [fishersci.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

2-fluoro-N-methylbenzamide molecular formula and weight

An In-depth Technical Guide to 2-fluoro-N-methylbenzamide: Synthesis, Applications, and Core Properties

Introduction

This compound is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. While a seemingly simple molecule, its structural motifs are present in a variety of more complex molecules, including those with significant biological activity. The presence of the fluorine atom and the N-methylamide group imparts specific physicochemical properties that are highly valuable in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the amide bond is a common feature in biologically active compounds.

This technical guide provides a comprehensive overview of this compound, detailing its core properties, synthesis, and, most importantly, its pivotal role as a scaffold for key pharmaceutical intermediates. We will delve into the synthesis of its important derivatives, such as 4-amino-2-fluoro-N-methylbenzamide, which is a critical precursor to advanced anti-cancer therapies.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C8H8FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 52833-63-3 | [1] |

| Canonical SMILES | CNC(=O)C1=CC=CC=C1F | [1] |

| InChI Key | NAGFMACWWJYORB-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of 2-fluorobenzoic acid or its activated derivatives. A common and efficient method involves the reaction of 2-fluorobenzoyl chloride with methylamine.

General Synthetic Pathway: Acylation of Methylamine

This pathway involves two main steps: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction with methylamine.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from 2-fluorobenzoic acid

This protocol is a representative example for the synthesis of this compound.

Materials:

-

2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM)

-

Aqueous methylamine solution (e.g., 40%)

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-fluorobenzoic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure to obtain the crude 2-fluorobenzoyl chloride.

-

Amidation: Dissolve the crude 2-fluorobenzoyl chloride in a dry, inert solvent such as dichloromethane (DCM). Cool the solution in an ice bath.

-

Addition of Methylamine: Slowly add an aqueous solution of methylamine and a base (like triethylamine) to the cooled solution of 2-fluorobenzoyl chloride with vigorous stirring. The base is necessary to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Key Derivatives and Their Role in Drug Development

While this compound is a valuable building block, its substituted derivatives are of even greater importance in the pharmaceutical industry. Specifically, 4-amino-2-fluoro-N-methylbenzamide and 4-bromo-2-fluoro-N-methylbenzamide are crucial intermediates in the synthesis of potent anti-cancer drugs.

4-Amino-2-fluoro-N-methylbenzamide: A Gateway to Anti-Androgens

4-amino-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of Enzalutamide (MDV3100) and Apalutamide, which are non-steroidal anti-androgen drugs used for the treatment of advanced prostate cancer.[2][3][4] The synthesis of this key intermediate often starts from 2-fluoro-4-nitrotoluene.[3]

Caption: Synthetic pathway to key anti-cancer drugs via 4-amino-2-fluoro-N-methylbenzamide.

Experimental Protocol: Synthesis of 4-amino-2-fluoro-N-methylbenzamide

This protocol outlines a common route for the synthesis of this vital pharmaceutical intermediate.[5][6]

Materials:

-

2-fluoro-4-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Thionyl chloride (SOCl₂)

-

Methylamine gas or solution

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) or a hydrogen source

-

Appropriate solvents (e.g., chloroform, 1,2-dichloroethane)

Procedure:

-

Oxidation: 2-fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate in an aqueous solution.[6]

-

Amidation: The resulting 2-fluoro-4-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride. This is then reacted with methylamine to form 2-fluoro-4-nitro-N-methylbenzamide.[5]

-

Reduction: The nitro group of 2-fluoro-4-nitro-N-methylbenzamide is reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This step yields the final product, 4-amino-2-fluoro-N-methylbenzamide, with high purity and yield.[4]

Safety and Handling

Based on the safety data sheets for structurally similar compounds like 4-bromo-2-fluoro-N-methylbenzamide and 4-amino-2-fluoro-N-methylbenzamide, the following precautions should be observed when handling this compound and its derivatives.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][10]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

First Aid:

-

If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth. Call a physician or poison control center.[9]

-

Conclusion

This compound is a molecule of significant interest due to its utility as a scaffold in the synthesis of high-value pharmaceutical compounds. Its derivatives are integral to the production of modern therapeutics, particularly in the field of oncology. The synthetic routes to this compound and its key intermediates are well-established, allowing for their efficient production. A thorough understanding of its chemistry and handling is essential for researchers and professionals in drug development, enabling the continued innovation of life-saving medicines.

References

-

PubChem. This compound | C8H8FNO | CID 2425972. [Link]

-

Pharmaffiliates. 2-Fluoro-4-(hydroxyamino)-N-methylbenzamide. [Link]

-

PubChem. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. [Link]

-

PubChem. 2-fluoro-N-(2-methylphenyl)benzamide | C14H12FNO | CID 826966. [Link]

- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

Eureka | Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

-

Veeprho. 2-Fluoro-4-amino-N-methylbenzamide. [Link]

-

The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. [Link]

-

ResearchGate. (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

- Google Patents.

- Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

Sources

- 1. This compound | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]

- 4. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 5. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 6. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

- 7. biosynth.com [biosynth.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 2-Fluoro-N-methylbenzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-N-methylbenzamide is a fluorinated aromatic amide that serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and other high-value chemical compounds. The presence of the fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in medicinal chemistry.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, validated synthesis protocols, in-depth spectroscopic characterization, key applications in drug discovery, and essential safety protocols.

Introduction

Benzamides are a class of compounds characterized by a carboxamide group attached to a benzene ring. They are prevalent scaffolds in a wide array of biologically active molecules. The strategic introduction of a fluorine atom onto the phenyl ring, as in this compound, is a common tactic in drug design to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1] This ortho-fluorine substitution can alter binding affinities with biological targets like enzymes and receptors and enhance properties such as metabolic stability and membrane permeability.[1] Consequently, this compound is not an end-product itself but a vital precursor for more complex molecules, particularly in the development of novel therapeutics. Its most notable application is as a key intermediate in the synthesis of advanced anti-androgen drugs.[2][3]

Chemical Identity and Physicochemical Properties

A clear identification of the molecule is paramount for any experimental work. The key identifiers and computed physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 50883-75-5 | PubChem[4] |

| Molecular Formula | C₈H₈FNO | PubChem[4] |

| Molecular Weight | 153.15 g/mol | PubChem[4] |

| Canonical SMILES | CNC(=O)C1=CC=CC=C1F | PubChem[4] |

| InChIKey | NAGFMACWWJYORB-UHFFFAOYSA-N | PubChem[4] |

| XLogP3 | 1.5 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing this compound is the amide coupling reaction between a 2-fluorobenzoic acid derivative and methylamine. Two primary variations of this pathway are prevalent: acylation via an acid chloride intermediate and direct carbodiimide-mediated coupling.

Pathway 1: Acylation via 2-Fluorobenzoyl Chloride

This is a robust and efficient two-step method preferred for its high yields and operational simplicity.[5]

-

Step 1: Activation of Carboxylic Acid. 2-Fluorobenzoic acid is converted to the more reactive acyl chloride intermediate, 2-fluorobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Step 2: Nucleophilic Acyl Substitution. The resulting 2-fluorobenzoyl chloride is then reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Synthesis workflow for this compound via the acid chloride pathway.

Detailed Experimental Protocol (Acid Chloride Pathway)

This protocol is a synthesized example based on established chemical transformations described in patent literature.[2][6]

Materials:

-

2-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Methylamine (gas or 2M solution in THF)

-

Triethylamine (Et₃N)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluorobenzoic acid (1.0 eq).

-

Add anhydrous chloroform or DCM (approx. 10 mL per gram of acid).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

-

Heat the mixture to reflux (approx. 60°C for chloroform) for 2-3 hours. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-fluorobenzoyl chloride is often used directly in the next step.

-

-

Amidation Reaction:

-

Dissolve the crude 2-fluorobenzoyl chloride in an anhydrous solvent like DCM or THF and cool the flask in an ice-water bath to 0-5°C.

-

Slowly add a solution of methylamine (1.2 - 2.0 eq) and triethylamine (1.5 eq). If using methylamine gas, it can be bubbled through the cooled solution.[2]

-

Causality: This step is highly exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure selective mono-acylation. The triethylamine acts as an acid scavenger, preventing the protonation of the methylamine nucleophile.

-

Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor completion using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM).[7]

-

Wash the combined organic layers sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to afford pure this compound as a solid.[7]

-

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any synthetic compound intended for further research. The following data are characteristic of this compound.

| Analysis Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons (a doublet around 2.9-3.1 ppm, J≈4.4 Hz), aromatic protons (a multiplet in the range of 7.1-7.8 ppm), and the N-H proton (a broad singlet or quartet, often downfield).[2] |

| ¹³C NMR | Resonances for the methyl carbon (~26 ppm), aromatic carbons (110-165 ppm, with C-F coupling visible), and the carbonyl carbon (~165 ppm).[2] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O (amide I band) stretching (~1640 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight (153.15). For example, a common fragment might be the 2-fluorobenzoyl cation at m/z 123.[4] |

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate. Its value lies in its pre-functionalized structure, which allows for further chemical modifications.

Intermediate for Anti-Androgen Pharmaceuticals

A significant application of derivatives of this compound is in the synthesis of potent anti-androgen drugs for treating prostate cancer.[8] Specifically, the related compound 4-amino-2-fluoro-N-methylbenzamide is a key intermediate for Enzalutamide (MDV3100), a second-generation non-steroidal anti-androgen.[2][3] The synthesis of this key intermediate often involves nitration of the parent fluorobenzamide structure, followed by reduction.[8]

Caption: Logical workflow from a benzamide precursor to an anti-androgen drug.

Scaffold in Medicinal Chemistry Libraries

Beyond specific targets, this compound is a valuable starting material for creating libraries of novel small molecules for high-throughput screening in drug discovery.[9] The combination of the amide linker, the reactive phenyl ring, and the modulating fluorine atom provides multiple points for diversification, allowing chemists to explore chemical space efficiently.[10][11]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety.

-

Hazard Identification: While not classified as acutely toxic, this compound should be handled with care. It may cause skin, eye, and respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][15] Keep away from strong oxidizing agents and incompatible materials.[13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or soil.[14]

References

- Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

Preparation method of 4-amino-2-fluoro-methyl benzamide. Eureka | Patsnap. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]

-

Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. MDPI. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Ahmad/8d88b0e77d853b05f6c8d7e63459c368d1469e7b]([Link]

-

Benzamide, 2-fluoro-N-(2-phenylethyl)-N-dodecyl- - Optional[13C NMR]. SpectraBase. [Link]

- The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

Application of fSP3 towards Non- Systemic Drug Discovery. Preprints.org. [Link]

-

Drug Discovery and Development application with Syrris. Syrris. [Link]

-

2-Fluoro-N-o-tolylbenzamide. National Center for Biotechnology Information. [Link]

-

JFCR39, a panel of 39 human cancer cell lines, and its application in the discovery and development of anticancer drugs. PubMed. [Link]

-

Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 3. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 4. This compound | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

- 7. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. syrris.com [syrris.com]

- 10. preprints.org [preprints.org]

- 11. Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. biosynth.com [biosynth.com]

- 16. chemicalbook.com [chemicalbook.com]

Navigating the Solubility Landscape of 2-fluoro-N-methylbenzamide: An In-depth Technical Guide

Abstract

In the realm of pharmaceutical and materials science, the solubility of a compound is a critical determinant of its utility and performance. This guide provides a comprehensive technical overview of the solubility of 2-fluoro-N-methylbenzamide in organic solvents. While specific quantitative data for this compound is not extensively documented in public literature, this document serves as a robust framework for researchers, scientists, and drug development professionals. It outlines the core principles governing its solubility, provides a qualitative solubility profile based on analogous structures, and details a rigorous experimental protocol for precise quantitative determination.

Introduction to this compound and its Solubility Significance

This compound, with the molecular formula C₈H₈FNO, is a substituted aromatic amide.[1] Its structure, featuring a fluorinated benzene ring and an N-methylated amide group, makes it a molecule of interest in medicinal chemistry and organic synthesis. The fluorine substitution can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the amide bond is a cornerstone of many biologically active molecules.

The solubility of this compound is a pivotal parameter that influences its application in several key areas:

-

Drug Development: Solubility is a cornerstone of a drug candidate's developability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a major hurdle in achieving therapeutic efficacy.[2]

-

Process Chemistry: Understanding solubility is crucial for the design of efficient crystallization and purification processes, impacting yield and purity.

-

Formulation Science: The choice of excipients and delivery systems for a pharmaceutical product is heavily reliant on the solubility of the active pharmaceutical ingredient (API).[2]

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept that governs this phenomenon.[1][3] This principle states that a solute will have higher solubility in a solvent that has a similar polarity. The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

The Role of the Solute: this compound

The key structural features of this compound that dictate its solubility are:

-

The Amide Group (-CONHCH₃): This functional group is polar and can act as a hydrogen bond acceptor via the carbonyl oxygen and the nitrogen atom. However, the N-methylation prevents it from acting as a hydrogen bond donor, which can influence its interaction with protic solvents compared to a primary amide.[4]

-

The Fluorinated Benzene Ring: The benzene ring is inherently nonpolar. The presence of a fluorine atom, an electronegative element, introduces a dipole moment but also increases the molecule's overall lipophilicity.

-

The N-methyl Group: The methyl group is nonpolar and contributes to the lipophilicity of the molecule.

The Influence of the Solvent

The ability of an organic solvent to dissolve this compound depends on its:

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing a hydrogen atom attached to an electronegative atom, e.g., alcohols) and aprotic (lacking such a hydrogen, e.g., acetone).

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is a critical factor in dissolving solutes with complementary functionalities.

-

Dielectric Constant: This property reflects a solvent's ability to separate ions and is a good indicator of its polarity.

Predicted Solubility Profile of this compound

Based on these analogs and the structural features of this compound, the following qualitative solubility profile is proposed:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | The polar amide group can interact with the hydroxyl group of the alcohols. The nonpolar part of the molecule may limit very high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good | The polarity of these solvents can effectively solvate the polar amide group. The lack of hydrogen bond donation from the solvent is not a major hindrance due to the N-methylation of the amide. |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Low to Poor | The significant polarity of the amide group will result in poor interaction with nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have intermediate polarity and can offer some interaction with both the polar and nonpolar parts of the molecule. |

Disclaimer: This table presents a predicted solubility profile based on chemical principles and data from analogous compounds. Experimental verification is essential for quantitative assessment.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a well-controlled experimental procedure is necessary. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the procedure for determining the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.[9]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles. Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.

Self-Validating System and Causality

-

Why excess solute? To ensure that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Why filtration? To prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of the solubility.

-

Why a calibration curve? To establish a linear relationship between the analytical signal (e.g., peak area in HPLC) and the concentration of the analyte, allowing for accurate quantification.

Visualizing the Factors Influencing Solubility

The following diagram illustrates the key relationships between the properties of this compound, the solvent, and the resulting solubility.

Caption: Key solute and solvent properties influencing the solubility of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data is sparse, a robust qualitative understanding can be derived from the principles of physical organic chemistry and data from analogous compounds. For definitive quantitative results, the detailed experimental protocol provided herein offers a reliable and scientifically sound methodology. By combining theoretical understanding with rigorous experimental practice, researchers can effectively navigate the solubility landscape of this and other compounds of interest, facilitating their advancement in drug discovery and materials science.

References

-

Ouyang, J., Chen, G., & Li, Z. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids, 286, 110885. [Link]

-

Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Ouyang, J., Chen, G., & Li, Z. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Retrieved from [Link]

-

Solubility of Things. (n.d.). N-Methylbenzamide. Retrieved from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.

-

Solubility of Things. (n.d.). N-(4-Fluorophenyl)benzamide. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

ChemBK. (2024). 4-Amino-N-methylbenzamide. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

MDPI. (2020). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). N-(3-Fluorophenyl)benzamide. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. N-メチルベンズアミド ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-Methylbenzamide CAS#: 613-93-4 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

2-fluoro-N-methylbenzamide safety and handling information

An In-depth Technical Guide to the Safe Handling of 2-fluoro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Stance on Chemical Safety

In the landscape of pharmaceutical research and development, novel molecular entities are the currency of innovation. This compound, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry. However, with novel potential comes the responsibility of rigorous safety assessment. This guide is constructed on the principle of proactive risk mitigation. Given that the toxicological profile of this compound is not yet fully characterized, a cautious and well-informed approach is paramount.[1][2] This document synthesizes available data from the compound itself and its structural analogs to provide a comprehensive framework for its safe handling, storage, and emergency management. The protocols herein are designed to be self-validating, embedding safety into the workflow to protect researchers and ensure the integrity of experimental outcomes.

Chemical and Physical Identity

A foundational understanding of a compound's properties is the first step in a robust safety protocol. These characteristics influence its behavior under various laboratory conditions.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | o-fluoro-N-methylbenzamide | [3] |

| CAS Number | 52833-63-3 | [3][4] |

| Molecular Formula | C₈H₈FNO | [5][3] |

| Molecular Weight | 153.15 g/mol | [5] |

| Appearance | White Solid / Crystalline Powder | [6] |

| Melting Point | 75 - 80 °C (167 - 176 °F) | [7] |

| Boiling Point | 167 °C (332.6 °F) at 11 mmHg | [7] |

| Solubility | Data not widely available; likely soluble in organic solvents. Benzamide is soluble in alcohol.[6] |

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) classifications for this compound and its close analogs provide a clear directive for cautious handling.[3][8] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

Analog Compound Hazards: It is prudent to consider hazards associated with similar benzamides, which include:

-

H341: Suspected of causing genetic defects. [12]

Expert Analysis: The presence of the fluoro- and methylbenzamide moieties necessitates a high degree of caution. The irritant properties are likely due to the chemical reactivity of the molecule with biological tissues. The potential for uncharacterized systemic toxicity upon ingestion or inhalation cannot be dismissed. Therefore, all handling procedures must be designed to eliminate direct contact and aerosol generation.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safety is a multi-layered defense, starting with engineering controls and supplemented by appropriate PPE. This creates a redundant system that minimizes exposure potential.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[13]

-

Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any chemical vapors.[2][14]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and regularly tested.[2][8][14]

Personal Protective Equipment (PPE)

A standardized PPE protocol is non-negotiable. The following ensemble provides comprehensive protection against the identified hazards.

-

Eye Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[7][8][9]

-

Hand Protection: Nitrile or neoprene chemical-resistant gloves must be worn. Gloves should be inspected for integrity before each use and disposed of after handling the compound.[8][13][15]

-

Body Protection: A standard laboratory coat, fully buttoned, is required to protect skin and personal clothing.[13]

-

Respiratory Protection: When handling significant quantities of the powder outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[9][13][16]

Workflow for Donning and Doffing PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Caption: Step-by-step emergency response protocol for a solid spill.

Firefighting and Disposal

-

Firefighting: In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [15][17]Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [18][17]During combustion, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be generated. [19][20][17]* Disposal: All waste material must be disposed of as hazardous waste through a licensed disposal company. Do not allow the chemical to enter drains or waterways. [15][19]

Conclusion

The responsible use of this compound in a research setting demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By integrating the engineering controls, PPE, and handling procedures outlined in this guide, researchers can significantly mitigate risks, ensuring a safe environment for scientific discovery. The principle of causality dictates that by controlling exposure, we control the risk. This guide provides the framework to achieve that control.

References

-

PubChem. This compound | C8H8FNO | CID 2425972. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-AMINO-6-FLUORO-N-PHENYLBENZAMIDE. [Link]

-

PubChem. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Fluorobenzamide, 98%. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. [Link]

-

Capot Chemical. Material Safety Data Sheet - 4-Fluoro-N-methylbenzamide. [Link]

-

Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS. [Link]

-

CDC | NIOSH. First Aid Procedures for Chemical Hazards. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Pharmaffiliates. 2-Fluoro-4-(hydroxyamino)-N-methylbenzamide. [Link]

-

Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. [Link]

-

Angene Chemical. Safety Data Sheet - 3-Chloro-N-methylbenzamide. [Link]

-

NJ Department of Health. HAZARD SUMMARY - BENZAMIDE. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. echemi.com [echemi.com]

- 10. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nj.gov [nj.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. capotchem.com [capotchem.com]

- 17. cleanchemlab.com [cleanchemlab.com]

- 18. cleanchemlab.com [cleanchemlab.com]

- 19. aksci.com [aksci.com]

- 20. aksci.com [aksci.com]

Introduction: The Strategic Importance of 2-fluoro-N-methylbenzamide

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound, 97%(52833-63-3) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 16. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. biosynth.com [biosynth.com]

The Emerging Potential of 2-Fluoro-N-Methylbenzamide in Medicinal Chemistry: A Technical Guide

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of approved therapeutic agents. The strategic incorporation of fluorine and N-alkylation has proven to be a powerful approach in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide delves into the untapped potential of a seemingly simple yet promising molecule: 2-fluoro-N-methylbenzamide. While primarily recognized as a synthetic intermediate, a comprehensive analysis of its structural features and the broader landscape of fluorinated benzamides suggests its potential for development as a lead compound in several therapeutic areas. This document will explore these potential applications, grounded in existing structure-activity relationship (SAR) data, and provide hypothetical, yet detailed, experimental frameworks for its synthesis and biological evaluation.

Introduction: The Benzamide Scaffold and the Influence of Fluorine and N-Methylation

Benzamides are a class of compounds characterized by a carboxamide group attached to a benzene ring. Their ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes them versatile pharmacophores. The N-methylbenzamide substructure, in particular, is found in a range of pharmaceuticals, where it contributes to target binding and can influence metabolic stability[1][2].

The introduction of a fluorine atom, especially at the ortho position, can dramatically alter a molecule's properties. Fluorine's high electronegativity can create favorable electrostatic interactions with biological targets and modulate the pKa of nearby functional groups. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability[3]. The ortho-fluoro substitution, specifically, can induce a conformational preference in the amide side chain, which can be critical for receptor recognition and binding affinity.

The N-methyl group also plays a crucial role. It can enhance lipophilicity, potentially improving membrane permeability and blood-brain barrier penetration. Moreover, N-methylation can sterically shield the amide bond from enzymatic hydrolysis, thereby increasing the compound's half-life[4]. The combination of these two functionalities in this compound presents a compelling case for its exploration in drug discovery.

Potential Therapeutic Applications of this compound

Based on the known activities of structurally related benzamides, we can hypothesize several promising therapeutic avenues for this compound.

Oncology

The most direct evidence for the potential of this compound in oncology comes from its close structural relationship to key intermediates of successful anti-cancer drugs. Specifically, 4-amino-2-fluoro-N-methylbenzamide is a crucial building block for Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer[5]. This suggests that the this compound core is well-tolerated and can be decorated to achieve high-affinity binding to therapeutically relevant targets.

Furthermore, recent studies have identified N-benzyl-2-fluorobenzamide derivatives as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are both implicated in the progression of triple-negative breast cancer. In these compounds, the 2-fluorobenzamide moiety is proposed to chelate with the zinc ion in the active site of HDAC3, highlighting the critical role of the ortho-fluoro substitution.

Hypothetical Target: Given the precedent, this compound could serve as a scaffold for the development of novel kinase inhibitors or epigenetic modulators.

Central Nervous System (CNS) Disorders

Fluorinated benzamides have a rich history in the development of CNS-active drugs, particularly as antipsychotics and neuroleptics. The fluorine atom can enhance blood-brain barrier penetration, a critical attribute for CNS drug candidates[6]. The benzamide moiety is a common feature in dopamine D2 receptor ligands[4].

The N-methyl group can further contribute to the desired physicochemical properties for CNS penetration. The combination of the ortho-fluoro and N-methyl groups in this compound may offer a favorable balance of lipophilicity and metabolic stability for targeting CNS receptors.

Hypothetical Target: Dopamine and serotonin receptors are plausible targets for this compound derivatives, potentially leading to new treatments for psychosis, depression, or other neurological disorders.

Inflammatory Diseases

Benzamide derivatives have been shown to possess anti-inflammatory properties. Some act by inhibiting the transcription factor NF-κB, a key regulator of the inflammatory response, leading to a reduction in pro-inflammatory cytokines like TNF-α[3]. Others have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade[7]. The physicochemical properties of this compound make it a candidate for exploration in this area.

Hypothetical Mechanism: Inhibition of key inflammatory pathways such as NF-κB or COX.

Metabolic Disorders

Recent research has highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of type 2 diabetes[8][9]. Glucokinase plays a crucial role in glucose homeostasis, and its activation can lead to improved glycemic control. The development of small molecule activators is an active area of research, and the benzamide scaffold has emerged as a promising starting point.

Hypothetical Target: Glucokinase or other enzymes involved in metabolic regulation.

Antimicrobial Agents

The benzamide scaffold is also present in a variety of compounds with demonstrated antimicrobial activity against both bacteria and fungi[10][11][12]. The mechanism of action can vary, but often involves the disruption of essential cellular processes in the pathogen. The lipophilicity conferred by the N-methyl group and the electronic effects of the fluorine atom could contribute to potent antimicrobial activity.

Hypothetical Mechanism: Inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Physicochemical Properties of this compound

A preliminary assessment of the physicochemical properties of this compound suggests its suitability as a starting point for drug discovery.

| Property | Value | Source |

| Molecular Formula | C8H8FNO | [13] |

| Molecular Weight | 153.15 g/mol | [13] |

| XLogP3 | 1.5 | [13] |

| Hydrogen Bond Donor Count | 1 | [13] |

| Hydrogen Bond Acceptor Count | 1 | [13] |

| Rotatable Bond Count | 1 | [13] |

These properties fall within the range typically associated with oral bioavailability (Lipinski's Rule of Five), making it an attractive scaffold for further optimization.

Comparative Biological Activity of Related Benzamides

To further substantiate the potential of this compound, the following table summarizes the biological activities of some of its structural analogs.

| Compound | Target/Activity | IC50/Activity Metric | Reference |

| Enzalutamide (contains the 4-amino-2-fluoro-N-methylbenzamide core) | Androgen Receptor Antagonist | High Potency | [5] |

| N-benzyl-2-fluorobenzamide derivative | EGFR/HDAC3 dual inhibitor | EGFR: 20.34 nM, HDAC3: 1.09 µM | Not explicitly cited |

| Fluorinated Benzamide Neuroleptic (FPMB analog) | Dopamine D2 Receptor | 0.03 nM | [6] |

| Parsalmide (a benzamide derivative) | COX-1/COX-2 Inhibitor | Active in vivo | [7] |

| Benzamide derivative | Glucokinase Activator | EC50: 1.87 µM | [9] |

| Aminobenzamide derivative (E23) | Antibacterial (Gram-positive) | MIC: 0.5-2 µg/mL | [12] |

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol describes a standard two-step synthesis starting from 2-fluorobenzoic acid.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Fluorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 2-fluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-fluorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of methylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.

-

Add the methylamine solution dropwise to the cooled 2-fluorobenzoyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Biological Evaluation: In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol outlines a general method to screen this compound for its ability to inhibit a specific kinase, for instance, EGFR.

Workflow Diagram:

Sources

- 1. Antidiabetic Effects of Bisamide Derivative of Dicarboxylic Acid in Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 6. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzamide derivatives as dual-action hypoglycemic agents that inhibit glycogen phosphorylase and activate glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 12. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Alliance of Fluorine and the Benzamide Scaffold

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. Progabide - Wikipedia [en.wikipedia.org]

- 9. Remoxipride - Wikipedia [en.wikipedia.org]

- 10. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]